molecular formula C17H19Cl2NO B4917598 N-1-adamantyl-2,6-dichlorobenzamide CAS No. 424802-13-1

N-1-adamantyl-2,6-dichlorobenzamide

Cat. No.: B4917598
CAS No.: 424802-13-1
M. Wt: 324.2 g/mol
InChI Key: CKDDTLQMQITAEC-UHFFFAOYSA-N
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Description

N-1-Adamantyl-2,6-dichlorobenzamide is a benzamide derivative characterized by a 2,6-dichlorinated aromatic ring substituted with an N-linked adamantyl group. The adamantane moiety, a rigid diamondoid hydrocarbon, imparts exceptional steric bulk and lipophilicity, distinguishing this compound from simpler benzamide analogs like 2,6-dichlorobenzamide (BAM). While BAM is a known metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile), the adamantyl modification likely alters the compound’s biodegradability, environmental persistence, and biological activity . Potential applications of this compound may include agrochemical intermediates or pharmaceutical precursors, though its precise industrial use remains understudied.

Properties

IUPAC Name

N-(1-adamantyl)-2,6-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c18-13-2-1-3-14(19)15(13)16(21)20-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDDTLQMQITAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217003
Record name 2,6-Dichloro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

424802-13-1
Record name 2,6-Dichloro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=424802-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-2,6-dichlorobenzamide typically involves the reaction of 1-adamantylamine with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to optimize the reaction conditions and improve the overall yield and purity of the product .

Mechanism of Action

The mechanism of action of N-1-adamantyl-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The dichlorobenzamide part can form hydrogen bonds or electrostatic interactions with amino acid residues, further stabilizing the compound-protein complex . These interactions can disrupt normal protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Key Properties

The compound is compared to three primary analogs:

  • CIAM (3,5-Dichloro-4-Hydroxy-Benzamide) : A hydroxylated derivative of BAM, associated with enhanced solubility and altered degradation pathways.
  • Dichlobenil (2,6-Dichlorobenzonitrile) : A nitrile herbicide precursor to BAM, degraded via nitrilase enzymes into benzamide intermediates .
Table 1: Physicochemical and Environmental Properties
Compound Molecular Weight (g/mol) logP (Lipophilicity) Water Solubility (mg/L) Biodegradability (Half-Life) Key Enzymes Involved in Degradation
N-1-Adamantyl-2,6-DCl-BAM ~350* ~4.5* <10* >100 days* Limited data
BAM 190.0 1.8 220 7–30 days Nitrilase-3, Aminobacter sp. MSH1
CIAM 206.4 1.5 450 14–60 days Hydroxylases, oxidases
Dichlobenil 191.0 2.9 20 1–7 days Nitrilase-3 (C. glutamicum)

*Estimated values based on structural analogs and computational models.

Biodegradation Pathways

  • BAM: Rapidly degraded by Aminobacter sp. MSH1 via hydrolysis, with surface colonization efficiency linked to concentration gradients .
  • Dichlobenil : Converted to BAM by nitrilase-3, an enzyme with a conserved catalytic triad (Glu-Lys-Cys) that hydrolyzes nitriles to amides .
  • N-1-Adamantyl-2,6-DCl-BAM: The adamantyl group likely sterically hinders enzymatic access to the amide bond, reducing biodegradation rates compared to BAM. Computational docking studies suggest nitrilase-3’s active site cannot accommodate the bulky adamantyl moiety, leading to prolonged environmental persistence .

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